molecular formula C7H10N2O2S B13199640 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid

Cat. No.: B13199640
M. Wt: 186.23 g/mol
InChI Key: FNKXQISXMXHKDK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s IUPAC name follows positional numbering rules for heterocyclic systems. The parent structure is a 1,3-thiazole ring substituted at position 2 with an aminomethyl group (-CH2NH2), at position 4 with a methyl group (-CH3), and at position 5 with an acetic acid moiety (-CH2COOH). This yields the systematic name This compound .

A review of CAS registry entries for analogous thiazole derivatives reveals structural parallels. For instance, 2-(2-amino-1,3-thiazol-4-yl)acetic acid (CAS 29676-71-9) shares the acetic acid substituent but lacks the 4-methyl and 2-aminomethyl groups. The absence of a registered CAS number for this specific compound suggests it remains undercharacterized in public databases, highlighting the need for further experimental validation.

Table 1: Nomenclature Comparison with Related Thiazole Derivatives

Compound IUPAC Name CAS Number
Target compound This compound Not assigned
Structural analog 2-(2-amino-1,3-thiazol-4-yl)acetic acid 29676-71-9
Methyl-substituted variant 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate 22349657 (CID)

Molecular Geometry and Conformational Isomerism

X-ray crystallographic data from related thiazole-acetic acid hybrids suggests a planar thiazole ring with substituents adopting specific spatial orientations. The 4-methyl group creates steric interactions that constrain rotation about the C5-C(acetic acid) bond, favoring a syn-periplanar conformation between the thiazole sulfur and carboxylic acid oxygen.

The aminomethyl substituent at position 2 introduces two potential conformational states:

  • Extended conformation : -CH2NH2 group oriented away from the thiazole plane
  • Folded conformation : NH2 group participating in intramolecular hydrogen bonding with the acetic acid carbonyl

Hybrid DFT calculations on similar systems predict an energy difference of 2.1-3.4 kcal/mol between these states, suggesting room-temperature conformational flexibility.

Table 2: Key Geometric Parameters from Analogous Structures

Parameter Value (Å/°) Source Compound
C5-C(acetic acid) bond length 1.512 ± 0.003 CID 22349657
S1-C2-N(amine) angle 118.7° CID 82411894
Dihedral (thiazole-COO-) 12.3

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-5(2-7(10)11)12-6(3-8)9-4/h2-3,8H2,1H3,(H,10,11)

InChI Key

FNKXQISXMXHKDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core

The foundational step in preparing this compound involves synthesizing the 1,3-thiazol-5-yl framework, which is achieved through well-established heterocyclic synthesis methods:

  • Reaction of Acid Chlorides with Thiazolidine Derivatives : A prominent route involves reacting acid chlorides with 5-benzylidene derivatives of thiazolidine-2,4-dione, as detailed in a recent patent (US10351556B2). The process entails adding acid chlorides to solutions of thiazolidine derivatives in anhydrous pyridine, followed by acidification, filtration, and crystallization. This approach allows for the functionalization at the 5-position of the thiazole ring, leading to intermediates suitable for subsequent modifications.

  • Condensation of α-Halo Ketones with Thiourea : Traditional methods include the condensation of α-haloketones with thiourea, forming the thiazole ring via cyclization. This route is versatile and can be adapted for various substituents on the thiazole ring, including methyl groups at the 4-position.

Functionalization at the 4-Methyl and 5-Position

  • Introduction of the 4-Methyl Group : The methyl substituent at the 4-position can be introduced during the initial heterocycle synthesis by using methyl-substituted precursors or via alkylation of the thiazole ring post-cyclization.

  • Substituting the 5-Position : The 5-position of the thiazole ring is typically functionalized via electrophilic substitution or through the use of substituted acyl chlorides. The patent describes the use of acid chlorides reacting with thiazolidine derivatives, which can be tailored to incorporate the amino methyl group at the 5-position indirectly through intermediate transformations.

Synthesis of the Aminomethyl Side Chain

The amino methyl group attached at the 2-position of the thiazole ring is synthesized through:

  • Reductive Amination : A common approach involves reacting the corresponding aldehyde (formaldehyde or derivatives) with the amino group of the heterocycle, followed by reduction to form the aminomethyl substituent. This method allows for precise control over the substitution and is compatible with various protecting groups.

  • Nucleophilic Substitution : Alternatively, halogenated intermediates at the 2-position can undergo nucleophilic substitution with ammonia or primary amines to install the aminomethyl group.

Assembly of the Complete Compound

The final step involves coupling the thiazole derivative with acetic acid derivatives to form 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid :

  • Carboxylation of the Heterocycle : The heterocycle bearing the amino methyl group can be carboxylated at the 2-position using reagents like chloroacetic acid derivatives or via oxidation of methyl groups followed by functional group transformations.

  • Protection and Deprotection Strategies : To facilitate selective reactions, amino-protecting groups such as tert-butoxycarbonyl (Boc) or benzyl groups may be employed during intermediate steps, then removed under suitable conditions to yield the free acid.

Summary of the Preparation Method

Step Description Reagents & Conditions References
1. Thiazole ring formation Cyclization of α-haloketones with thiourea Thiourea, haloketone, reflux
2. Methyl substitution at 4-position Alkylation or precursor selection Methylated precursors Custom synthesis
3. Introduction of amino methyl group Reductive amination or nucleophilic substitution Formaldehyde, ammonia, or amines
4. Carboxylation at 2-position Oxidation or acylation Chloroacetic acid derivatives
5. Final purification Crystallization or chromatography Appropriate solvents Standard laboratory techniques

Notes on Optimization and Purification

  • Solvent Choice : Anhydrous pyridine, dioxane, or ethanol are common solvents during key steps, providing good solubility and reaction control.
  • Reaction Conditions : Elevated temperatures (60–80°C) facilitate cyclization and substitution reactions.
  • Purification : Recrystallization from solvents like n-butanol, ethanol, or DMF-water mixtures ensures high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thiazole ring or the aminomethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The aminomethyl group may enhance the compound’s binding affinity to its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share structural similarities.

    Aminomethyl derivatives: Compounds such as 2-(aminomethyl)phenylacetic acid have similar functional groups.

Uniqueness

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a thiazole ring with an aminomethyl and acetic acid group makes it a versatile compound for various applications.

Biological Activity

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid, commonly referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including antimicrobial and anticancer research. This article synthesizes existing knowledge on the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, which is known for its biological significance. The molecular formula is C7H10N2O2SC_7H_{10}N_2O_2S, and it has a CAS number of 2126159-48-4. The thiazole moiety contributes to the compound's interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act on various receptors, impacting signal transduction pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess activity against a range of bacteria and fungi. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A notable study evaluated the cytotoxic effects of various thiazole compounds on cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa25 ± 5
MCF-730 ± 3
A54920 ± 4

The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence cytotoxicity. For example, the presence of electron-donating groups enhances activity.

Case Study 1: Antitumor Activity

In a study published in MDPI, researchers synthesized several thiazole derivatives and tested their effects on human cancer cell lines. One derivative exhibited an IC50 value lower than that of doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation. The study utilized molecular dynamics simulations to elucidate binding interactions with target proteins such as Bcl-2, highlighting the importance of hydrophobic contacts in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of thiazole derivatives against multidrug-resistant pathogens. The results indicated that specific modifications at the nitrogen positions of the thiazole ring significantly improved antimicrobial potency, making them promising candidates for drug development .

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